Dalbavancin - 171500-79-1

Dalbavancin

Catalog Number: EVT-266949
CAS Number: 171500-79-1
Molecular Formula: C88H100Cl2N10O28
Molecular Weight: 1816.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dalbavancin is a semi-synthetic lipoglycopeptide antibiotic [, , ] classified as a second-generation glycopeptide [, , ]. It exhibits potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [, , , , ]. In scientific research, dalbavancin serves as a valuable tool for understanding bacterial resistance mechanisms, exploring novel therapeutic strategies, and developing new antimicrobial agents.

Future Directions
  • Pediatric Applications: Research is needed to further evaluate the safety and efficacy of dalbavancin in the pediatric population [, ]. Determining appropriate dosing regimens and conducting clinical trials in children are essential for expanding its potential therapeutic applications.
  • Therapeutic Drug Monitoring: Optimizing dalbavancin dosing through therapeutic drug monitoring (TDM) is crucial, especially in critically ill patients and those requiring prolonged treatment [, ]. Developing reliable and reproducible assays for measuring free dalbavancin concentrations will aid in linking drug exposures with clinical outcomes [].
  • Expanding Clinical Indications: Exploring dalbavancin's efficacy in treating infections beyond its current FDA-approved indications is a promising avenue for future research [, , ]. Investigating its use in treating osteomyelitis, infective endocarditis, and other complex infections, particularly in high-risk populations, is crucial for expanding its clinical utility.
  • Understanding Long-Term Effects: Long-term studies are needed to assess the impact of dalbavancin on the human microbiome []. Understanding its ecological effects on the intestinal flora will provide valuable insights into its safety profile and potential for promoting antimicrobial resistance.

Vancomycin

    Compound Description: Vancomycin is a glycopeptide antibiotic that disrupts bacterial cell wall biosynthesis. It is considered the gold standard for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [, ].

Teicoplanin

    Compound Description: Teicoplanin is another glycopeptide antibiotic with a similar spectrum of activity to vancomycin. It is often preferred in Europe due to potentially fewer side effects, making it suitable for extended treatment regimens [].

    Relevance: Like dalbavancin, teicoplanin belongs to the glycopeptide class of antibiotics, targeting bacterial cell wall synthesis []. Dalbavancin has demonstrated greater potency than teicoplanin against certain staphylococcal strains, including some resistant ones [].

Oritavancin

    Compound Description: Oritavancin is a second-generation lipoglycopeptide antibiotic, similar to dalbavancin, with potent activity against Gram-positive bacteria, including MRSA. Its long half-life allows for single-dose treatment of ABSSSIs [].

    Relevance: Both dalbavancin and oritavancin are lipoglycopeptides with extended half-lives, enabling single-dose or once-weekly administration []. This shared characteristic makes them suitable alternatives to traditional intravenous antibiotics for ABSSSIs, potentially reducing healthcare costs by facilitating earlier discharge [].

Linezolid

    Compound Description: Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. It is effective against a broad range of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE) [].

    Relevance: Linezolid is often compared to dalbavancin as an alternative treatment option for ABSSSIs and other Gram-positive infections [, ]. While both drugs demonstrate efficacy, they have different mechanisms of action: dalbavancin targets cell wall synthesis, while linezolid inhibits protein synthesis [, ].

Daptomycin

    Compound Description: Daptomycin is a cyclic lipopeptide antibiotic that disrupts bacterial cell membrane function, leading to cell death. It is effective against a variety of Gram-positive bacteria, including MRSA and VRE [].

Source and Classification

Dalbavancin belongs to the class of glycopeptide antibiotics, which inhibit bacterial cell wall synthesis. Its classification as a lipoglycopeptide arises from its structural modifications that enhance its pharmacological properties compared to earlier glycopeptides like vancomycin. The compound is notable for its long half-life, allowing for less frequent dosing compared to other antibiotics.

Synthesis Analysis

Methods and Technical Details

The synthesis of dalbavancin involves several key steps:

  1. Fermentation: The precursor A40926 is obtained through fermentation from Actinoplanes dalbavensis.
  2. Protection of Functional Groups: The carboxyl groups of the A40926 compound are protected to facilitate subsequent reactions.
  3. Amidation: An amidation reaction is performed using 3,3-dimethylamino-1-propylamine, resulting in an intermediate compound.
  4. Hydrolysis and Purification: The intermediate is hydrolyzed, acidified, and purified in an alkaline solution to yield dalbavancin.
Molecular Structure Analysis

Structure and Data

Dalbavancin has a complex molecular structure characterized by a glycopeptide backbone with a lipophilic side chain. Its molecular formula is C66_{66}H73_{73}N9_{9}O24_{24}, and it has a molecular weight of approximately 1570.4 g/mol. The structure includes multiple stereocenters and features that contribute to its antibacterial activity.

Structural Features

  • Glycopeptide Backbone: Essential for binding to bacterial cell wall precursors.
  • Lipophilic Side Chain: Enhances membrane permeability and antibacterial potency.
  • Stereochemistry: The specific arrangement of atoms affects its interaction with bacterial targets.
Chemical Reactions Analysis

Reactions and Technical Details

Dalbavancin undergoes various chemical reactions during its synthesis and degradation:

  • Amidation Reaction: This step involves forming a bond between the amine group of 3,3-dimethylamino-1-propylamine and the protected carboxyl group of the A40926 precursor.
  • Degradation Pathways: In aqueous solutions, dalbavancin can degrade under thermal stress or in the presence of certain ions (e.g., calcium or magnesium), leading to the formation of degradation products such as monoacetylated derivatives .
Mechanism of Action

Process and Data

Dalbavancin exerts its antibacterial effects by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls. This binding inhibits transglycosylation and transpeptidation processes critical for cell wall synthesis, ultimately leading to cell lysis and death.

  • Inhibition of Cell Wall Synthesis: Dalbavancin disrupts the formation of cross-links in peptidoglycan layers.
  • Enhanced Activity Against Resistant Strains: Its structural modifications allow it to remain effective against bacteria that have developed resistance to other antibiotics.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dalbavancin is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water at physiological pH, which is advantageous for intravenous administration.

Chemical Properties

  • Stability: Dalbavancin exhibits stability in acidic conditions but can degrade in alkaline environments or under thermal stress.
  • pH Sensitivity: The stability profile varies significantly with pH; formulations at pH 4.5 show better stability compared to those at neutral pH .
Applications

Scientific Uses

Dalbavancin is primarily used in clinical settings for treating serious infections caused by Gram-positive bacteria, particularly those resistant to other treatments. Its applications include:

  • Skin and Soft Tissue Infections: Effective against complicated infections caused by resistant strains.
  • Bone Infections: Shows promise in treating osteomyelitis due to its long half-life allowing for less frequent dosing.
  • Prophylactic Use: Investigated for use in preventing infections during surgical procedures involving high-risk patients.
Introduction to Dalbavancin: A Second-Generation Lipoglycopeptide

Historical Development and Structural Evolution from Glycopeptides

The development of dalbavancin traces back to the teicoplanin family of natural glycopeptides, specifically the compound A40926 discovered in the 1980s. Researchers at Biosearch Italia (later acquired by Pfizer/Durata Therapeutics) identified A40926 as a promising scaffold due to its enhanced potency against staphylococci and streptococci compared to vancomycin [5] [10]. Systematic structural modifications were undertaken to optimize its pharmacological profile:

  • C-terminal amidation: The carboxyl group at the C-terminus was amidated with 3-(dimethylamino)-1-propylamine, significantly enhancing antibacterial activity, particularly against coagulase-negative staphylococci [7] [9].
  • Lipophilic side chain: A40926 naturally contains an acylglucuronide moiety with a C10–C11 fatty acid chain. This inherent lipophilicity was preserved in dalbavancin to promote membrane anchoring and extend half-life through increased protein binding (93%) [5] [8].
  • Homogenization: The natural A40926 complex comprises multiple homologs (A0, A1, B0, B1, B2). Dalbavancin is standardized to contain ≥90% the B0 homologue, ensuring consistent pharmacokinetic and pharmacodynamic properties [7].

These modifications resulted in a molecule with a molecular weight of 1816.7 Da and a distinct structural conformation that facilitates dimerization. The structural evolution from vancomycin (Type I glycopeptide) to dalbavancin (Type IV lipoglycopeptide) represents a strategic shift toward enhancing membrane interaction while preserving the conserved heptapeptide backbone responsible for D-Ala-D-Ala binding [5] [10].

Table 1: Structural Evolution of Glycopeptide Antibiotics Leading to Dalbavancin

CompoundNatural OriginKey Structural FeaturesEvolutionary Significance
Vancomycin (Type I)Amycolatopsis orientalisHeptapeptide backbone with disaccharideFirst-generation; no lipophilic side chain
Teicoplanin (Type IV)Actinoplanes teichomyceticusHeptapeptide with fatty acid chain on glucosamineNatural lipoglycopeptide; membrane anchoring
A40926 (Precursor)Nonomuria gerenzanensisTeicoplanin-like with variable fatty acids (C10-C11)Source of dalbavancin scaffold
DalbavancinSemi-synthetic derivativeHomogenized B0 component; C-terminal dimethylaminopropylamideOptimized membrane anchoring and pharmacokinetics

The biosynthetic pathway of dalbavancin's precursor involves a complex nonribosomal peptide synthetase (NRPS) system encoded by the dbv gene cluster. Post-assembly tailoring includes halogenation, glycosylation, and acylation, which have been targets for genetic engineering to enhance yield and purity. Fermentation optimization and strain improvement through classical mutagenesis and, more recently, targeted genetic modifications (e.g., regulatory gene overexpression) have significantly increased production efficiency [10].

Mechanistic Differentiation from Vancomycin and Teicoplanin

Dalbavancin shares the fundamental mechanism of glycopeptide antibiotics: high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (lipid II), thereby inhibiting transglycosylase and transpeptidase enzymes essential for cell wall biosynthesis [5] [9]. However, its lipoglycopeptide structure confers three critical mechanistic differentiators that enhance antibacterial activity and overcome limitations of first-generation agents:

  • Membrane Anchoring and Enhanced Dimerization:The lipophilic side chain embeds into the bacterial membrane, increasing local concentration at the site of action (lipid II). This promotes stable back-to-back homodimerization of dalbavancin molecules, significantly increasing binding affinity for peptidoglycan precursors. Unlike vancomycin, which dimerizes cooperatively in solution, dalbavancin dimerization occurs primarily at the membrane interface and exhibits anti-cooperative binding with lipid II – meaning dimerization strengthens when bound to its target [5] [8]. This dimeric complex forms five hydrogen bonds with the D-Ala-D-Ala moiety, creating a binding constant 5–10 times higher than vancomycin [8].

  • Overcoming Cell Wall Thickening Resistance:Vancomycin-intermediate S. aureus (VISA) and heteroresistant VISA (hVISA) strains exhibit thickened peptidoglycan layers that sequester vancomycin, reducing efficacy. Dalbavancin's lipophilic moiety enables enhanced penetration through this modified cell wall. Crucially, dalbavancin MICs remain low (0.06–0.5 µg/mL) against VISA strains with vancomycin MICs of 4–8 µg/mL, demonstrating a 4–8-fold potency advantage [8]. This is attributed to the membrane-anchoring side chain maintaining effective drug concentration at the target site despite reduced diffusion through peptidoglycan.

Table 2: Comparative In Vitro Activity of Dalbavancin Against Gram-Positive Pathogens

OrganismDalbavancin MIC₉₀ (µg/mL)Vancomycin MIC₉₀ (µg/mL)Potency Ratio
Methicillin-susceptible S. aureus (MSSA)0.061.016.7×
Methicillin-resistant S. aureus (MRSA)0.061.0–2.016.7–33.3×
Vancomycin-intermediate S. aureus (VISA)0.12–0.54.0–8.08–32×
Streptococcus pyogenes (Group A)0.030.516.7×
Streptococcus agalactiae (Group B)0.060.58.3×
Vancomycin-susceptible Enterococcus faecalis0.062.033.3×
VanA Enterococcus faecium (VRE)>16>32-
  • Distinct Resistance Profile:Dalbavancin is ineffective against VanA-type vancomycin-resistant enterococci (VRE), where resistance genes (vanA cluster) remodel peptidoglycan precursors to D-Ala-D-Lac, eliminating hydrogen bonding [2] [6]. However, it retains activity against VanB-type VRE (MIC ≤0.5 µg/mL) because vanB expression is inducible and often not triggered by teicoplanin-like agents [6] [9]. This contrasts with vancomycin, which induces vanB expression. Dalbavancin resistance in S. aureus is rare but involves mutations in vraS/R (cell wall regulon) and gdpP (cyclic-di-AMP phosphodiesterase), leading to thickened cell walls and reduced permeability – though these mutations still yield dalbavancin MICs (0.5–1 µg/mL) below clinical susceptibility breakpoints [3]. Unlike telavancin and oritavancin, dalbavancin lacks secondary mechanisms like membrane depolarization or RNA synthesis inhibition, relying solely on optimized target binding [5] [8].

Table 3: Mechanistic Comparison of Dalbavancin with First-Generation Glycopeptides

Mechanistic PropertyDalbavancinVancomycinTeicoplanin
Primary TargetD-Ala-D-Ala of lipid IID-Ala-D-Ala of lipid IID-Ala-D-Ala of lipid II
Membrane AnchoringYes (lipophilic side chain)NoYes (natural acyl chain)
Dimerization BehaviorAnti-cooperative with lipid IICooperative with lipid IIMinimal dimerization
Activity Against VISA/hVISARetained (4–8× more potent than vancomycin)ReducedVariable
VanA VRE ActivityNoneNoneNone
VanB VRE ActivityRetainedNoneRetained
Secondary MechanismsNoneNoneNone

The pharmacodynamic driver for dalbavancin's efficacy is AUC/MIC (area under the curve/minimum inhibitory concentration), reflecting its concentration-dependent bactericidal activity. Its prolonged half-life (~346 hours) ensures tissue concentrations remain above MICs for weeks post-administration [8] [9]. This sustained exposure is particularly advantageous against slow-growing or biofilm-embedded bacteria, where dalbavancin demonstrates superior penetration compared to vancomycin [4] [8].

Properties

CAS Number

171500-79-1

Product Name

Dalbavancin

IUPAC Name

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid

Molecular Formula

C88H100Cl2N10O28

Molecular Weight

1816.7 g/mol

InChI

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64+,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1

InChI Key

KGPGQDLTDHGEGT-FOPUKGCJSA-N

SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

A-A 1; BI397; BI-397; BI 397; VER 001; VER-001; VER001; MDL63397; MDL-63397; MDL 63397; Dalbavancin. Dalbavancin B0; trade name: Dalvance in the US and Xydalba in Europe.

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Isomeric SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.